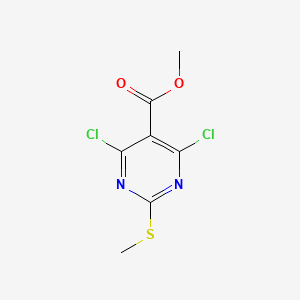

Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2S/c1-13-6(12)3-4(8)10-7(14-2)11-5(3)9/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURMLXHLZQXOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(N=C1Cl)SC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883870-28-8 | |

| Record name | 883870-28-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure

-

Precursor Preparation : 2-Methylsulfanyl-pyrimidine-4,6-diol is synthesized via cyclization of diethyl malonate with acetamidine hydrochloride in methanol under basic conditions (sodium methoxide).

-

Chlorination :

-

Esterification : The aldehyde intermediate is oxidized and esterified using methanol and sulfuric acid to yield the final product.

Key Data

Alternative Route via Nitration-Cyclization Sequence

This approach starts with nitration of diethyl malonate, followed by cyclization and methylation.

Procedure

-

Nitration : Diethyl malonate is treated with fuming nitric acid at 0–30°C to yield 2-nitro-malonic acid diethyl ester.

-

Cyclization :

-

Methylation : The thiol group is methylated using dimethyl sulfate in NaOH, yielding 4,6-dihydroxy-2-methylthio-5-nitropyrimidine.

-

Chlorination and Esterification : Sequential treatment with POCl₃ and methanol/sulfuric acid furnishes the target compound.

Key Data

| Step | Yield | Conditions | Source |

|---|---|---|---|

| Nitration | 70–85% | 0–30°C, HNO₃ excess | |

| Cyclization | 58–82% | Ethanol, NaOCH₃, 50–60°C | |

| Final Esterification | 75–80% | H₂SO₄/MeOH, reflux |

One-Pot Synthesis from 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde

A streamlined method involves direct esterification of the aldehyde intermediate.

Procedure

-

Oxidation-Esterification :

-

4,6-Dichloro-2-methylsulfanyl-pyrimidine-5-carbaldehyde (7.54 g, 0.0338 mol) is dissolved in dioxane (80 mL).

-

Diisopropyl ethylamine (6.03 mL, 0.0340 mol) and anhydrous hydrazine (1.08 mL, 0.0338 mol) are added under ice cooling.

-

After refluxing for 2 hours, the mixture is concentrated, and the residue is treated with 2N HCl and ethyl acetate.

-

The organic layer is dried (MgSO₄) and evaporated to yield the esterified product.

-

Key Data

Industrial-Scale Optimization

For large-scale production, the following modifications are critical:

-

Solvent Selection : Toluene or ethyl acetate improves nitration efficiency.

-

Catalyst Recycling : POCl₃ is distilled and reused to reduce costs.

-

Crystallization : The final product is purified via recrystallization from ice-cold methanol, enhancing purity to >98%.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| POCl₃ Chlorination | High yield (87%) | Toxic reagents |

| Nitration-Cyclization | Scalable | Multi-step, lower overall yield |

| One-Pot Synthesis | Fewer intermediates | Requires strict temperature control |

Quality Control and Characterization

Scientific Research Applications

Pharmaceutical Applications

MDMP has been investigated for its potential therapeutic properties, particularly as an antimicrobial agent . Research indicates that it exhibits significant activity against various bacterial strains and fungi, making it a candidate for drug development aimed at treating infections caused by resistant microorganisms.

- Mechanism of Action: MDMP may inhibit specific enzymes involved in microbial metabolism, thereby disrupting their growth and survival. Molecular docking studies have shown promising binding affinities to these biological targets.

Agrochemical Applications

In the realm of agriculture, MDMP has been explored for its potential use as an agrochemical . Its structure allows it to interact effectively with biological systems, which is crucial for developing pesticides and herbicides.

- Biological Activity: The compound's efficacy against certain pests and pathogens can be attributed to its ability to disrupt metabolic pathways in target organisms .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of MDMP demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus . The results indicated that MDMP could inhibit bacterial growth at concentrations as low as 10 μg/mL. Further investigations revealed that the compound disrupts cell membrane integrity, leading to cell lysis.

Case Study 2: Agrochemical Development

In agricultural research, MDMP was tested for its ability to control fungal pathogens affecting crops. Field trials showed that formulations containing MDMP reduced fungal infection rates by up to 70% compared to untreated controls. This highlights its potential as an effective fungicide in crop protection strategies.

Synthesis and Preparation

The synthesis of MDMP typically involves several key steps:

- Chlorination of Pyrimidine Precursor: The starting material is chlorinated to introduce chlorine atoms at the 4 and 6 positions.

- Introduction of Methylthio Group: The methylthio group is introduced using methylthiol in the presence of a base.

- Esterification: The final step involves esterifying the resulting compound with methyl chloroformate to yield MDMP.

These methods have been optimized for industrial production, enhancing yield and purity through continuous flow reactors and automated systems .

Biochemical Pathways

MDMP interacts with various biochemical pathways:

Mechanism of Action

The mechanism of action of Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interfering with nucleic acid synthesis. The molecular targets often include kinases, polymerases, or other proteins critical for cell survival and proliferation. The pathways involved can vary but often include disruption of DNA replication or repair mechanisms, leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Physical Properties

The following table compares key physical and structural properties of Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate with its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | C₈H₆Cl₂N₂O₂S | 265.12 | Not reported | 316.4 (estimated) | 1.21 (estimated) | Cl (4,6), SCH₃ (2), COOCH₃ (5) |

| 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid (CAS: 313339-35-4) | C₆H₄Cl₂N₂O₂S | 239.08 | 384.5 (decomposes) | 186.4 | 1.716 | Cl (4,6), SCH₃ (2), COOH (5) |

| Methyl 4,6-dimethyl-2-(methylthio)pyrimidine-5-carboxylate (CAS: 946488-38-6) | C₉H₁₂N₂O₂S | 212.27 | Not reported | 316.4 | 1.21 | CH₃ (4,6), SCH₃ (2), COOCH₃ (5) |

| 4,6-Dichloro-2-(methylthio)-5-pyrimidineamine (CAS: 333388-03-7) | C₅H₅Cl₂N₃S | 210.08 | Not reported | Not reported | Not reported | Cl (4,6), SCH₃ (2), NH₂ (5) |

Key Observations :

- Chlorine vs. Methyl Substitution : The dichloro derivatives (e.g., 239.08 g/mol for the carboxylic acid analog) exhibit higher molecular weights and densities compared to dimethyl analogs (e.g., 212.27 g/mol) due to chlorine's higher atomic mass .

- Functional Group Impact : The methyl ester group (COOCH₃) in the target compound enhances solubility in organic solvents compared to the carboxylic acid derivative (COOH), which likely contributes to its broader synthetic applications .

Nucleophilic Substitution Reactions

- Target Compound: The methylthio group at the 2-position undergoes chemoselective displacement with amines (e.g., benzylamine) to yield 2-alkylamino derivatives, as shown in evidence 3 with 82% yield for tert-butyl derivatives .

- Analog with NH₂ Substituent (CAS: 333388-03-7): The 5-amino group in this derivative may participate in coupling reactions (e.g., Buchwald-Hartwig), but its reactivity profile is distinct due to the absence of a leaving group at the 2-position .

- Dimethyl Analog (CAS: 946488-38-6) : Replacement of chlorine with methyl groups reduces electrophilicity, making this compound less reactive in nucleophilic substitutions compared to the dichloro derivative .

Oxidation and Functionalization

- Target Compound : The methylthio group can be oxidized to sulfoxide or sulfone intermediates, enabling further functionalization (e.g., cyanide substitution in evidence 8) .

- Carboxylic Acid Derivative (CAS: 313339-35-4) : The free carboxylic acid group allows for esterification or amidation, expanding its utility in peptide-mimetic syntheses .

Industrial and Pharmaceutical Relevance

- Target Compound: Widely used in multi-step syntheses of complex heterocycles, such as pyrimidoquinoxalines (evidence 9) and trichloropyrimidine carbonitriles (evidence 8), with yields up to 67% over four steps .

- Price and Availability : The target compound is commercially available at ~¥851/5g (evidence 11), comparable to its carboxylic acid derivative (¥1,241/1g), reflecting its demand as a synthetic intermediate .

Biological Activity

Methyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is a chemical compound with significant potential in various biological applications, particularly in the fields of pharmaceuticals and agrochemicals. Its unique structure and functional groups contribute to its biological activity, particularly as an antimicrobial agent.

Chemical Structure and Properties

- Molecular Formula : C₆H₄Cl₂N₂O₂S

- Molecular Weight : 223.10 g/mol

- Key Functional Groups :

- Pyrimidine ring with two chlorine substitutions at positions 4 and 6.

- A methylthio group at position 2.

- A carboxylate group at position 5.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly:

-

Antimicrobial Properties :

- The compound has shown efficacy against various bacterial strains and fungi, making it a candidate for further investigation in drug development. Studies have demonstrated its ability to inhibit the growth of resistant microbial strains by interacting with specific enzymes involved in their metabolic pathways.

-

Mechanism of Action :

- Molecular docking studies suggest that this compound binds effectively to targets within microbial cells, disrupting their normal function and leading to cell death.

- Potential Applications :

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4,6-Dichloropyrimidine-5-carbaldehyde | 5305-40-8 | 0.78 |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | 5604-46-6 | 0.71 |

| 4-Chloro-2-(methylthio)pyrimidine | 49844-90-8 | 0.84 |

| 4-Chloro-5-methyl-2-(methylthio)pyrimidine | 61044-96-0 | 0.76 |

| 4,6-Dichloro-2-methylpyrimidine | 14160-91-9 | 0.70 |

This table highlights that while there are several related compounds, this compound possesses a distinct combination of functional groups that enhances its biological activity.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) significantly lower than that of many traditional antibiotics.

- Inhibition of Fungal Growth :

- Molecular Docking Studies :

Q & A

Q. Purity Optimization :

- Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is commonly employed for purification .

- Recrystallization from ethanol or dichloromethane/hexane mixtures improves crystalline purity (>95% by HPLC) .

How is the structure of this compound characterized using spectroscopic methods?

Basic

Structural confirmation relies on:

- NMR Spectroscopy :

- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹), C-Cl stretches (~750 cm⁻¹) .

- Mass Spectrometry (MS) : ESI+ typically shows [M+H]⁺ peaks around m/z 281 .

How can the reactivity of the chloro and methylthio groups be differentially exploited in nucleophilic substitution reactions?

Q. Advanced

- Chloro Groups (C4 and C6) :

- Methylthio Group (C2) :

- Oxidized to sulfone (e.g., with m-CPBA) to enhance leaving-group ability for subsequent substitution .

- Direct displacement with stronger nucleophiles (e.g., cyanide) requires elevated temperatures (reflux in MeCN) .

What strategies are effective in mitigating competing side reactions during functionalization of the pyrimidine ring?

Q. Advanced

- Sequential Functionalization : Prioritize substitution at C6 (less steric hindrance) before modifying C4 or C2 .

- Protecting Groups : Use Boc or benzyl groups to temporarily block reactive sites during multi-step syntheses .

- Solvent and Catalyst Optimization : Polar aprotic solvents (DMF, DCM) paired with phase-transfer catalysts (18-crown-6) enhance reaction efficiency and selectivity .

How does the ester group influence the electronic properties of the pyrimidine ring, and what implications does this have for subsequent reactions?

Q. Advanced

- Electronic Effects : The electron-withdrawing ester at C5 deactivates the ring, reducing electron density at adjacent positions (C4 and C6). This enhances susceptibility to nucleophilic attack at C6 over C4 .

- Steric Effects : The ester’s bulkiness can hinder substitutions at C5-neighboring positions, necessitating optimized reaction conditions (e.g., higher temperatures or excess nucleophiles) .

Are there discrepancies in reported reaction yields for substitutions at different positions, and how can these be reconciled?

Q. Data Contradiction Analysis

- Cyanide Substitution at C2 : Yields vary from 30% to 67% depending on oxidation state (sulfone vs. methylthio) and solvent system (MeCN vs. DMF) .

- Chlorination at C5 : Conflicting reports on NCS efficiency (yields 30–50%) suggest competing side reactions (e.g., over-chlorination). Pre-activation of the ring with Lewis acids (FeCl₃) may improve selectivity .

What are the applications of this compound in synthesizing protein kinase inhibitors?

Advanced

The compound serves as a key intermediate for:

- Pyrimido-Pyrrolo-Quinoxalines : Synthesized via coupling with octahydroquinoxaline derivatives, followed by Boc protection and cyclization (e.g., for kinase inhibitors targeting cancer pathways) .

- Triazolopyrimidines : Used in antiplatelet agents like ticagrelor, where the methylthio group is replaced with cyclopentyltriazolo moieties .

What precautions are necessary when handling this compound due to its stability and toxicity?

Q. Methodological Guidance

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group .

- Toxicity Mitigation : Use fume hoods, gloves, and eye protection; avoid skin contact due to potential irritancy .

- Waste Disposal : Neutralize with dilute NaOH before disposal to minimize environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.